5-Bromo-3-fluoro-2-iodoanisole

Description

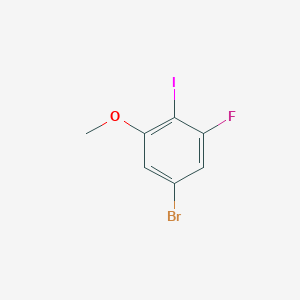

5-Bromo-3-fluoro-2-iodoanisole (CAS: 1394291-47-4) is a halogenated aromatic compound with the molecular formula C₇H₅BrFIO and a molecular weight of 330.92 g/mol. It features a methoxy group (-OCH₃) at the 1-position, with bromine, fluorine, and iodine substituents at the 5-, 3-, and 2-positions, respectively. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its halogen substituents for cross-coupling reactions .

Properties

IUPAC Name |

5-bromo-1-fluoro-2-iodo-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFIO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZGPFJUJPKXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394291-47-4 | |

| Record name | 5-Bromo-3-fluoro-2-iodoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-2-iodoanisole typically involves halogenation reactions. One common method is the sequential halogenation of anisole. The process begins with the bromination of anisole to form 5-bromoanisole, followed by fluorination to obtain 5-bromo-3-fluoroanisole. Finally, iodination is carried out to produce this compound. The reaction conditions often involve the use of halogenating agents such as bromine, fluorine gas, and iodine, along with appropriate catalysts and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-2-iodoanisole can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the halogen atoms to hydrogen.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides. Reaction conditions may involve the use of bases or acids to facilitate the substitution.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions. The reactions are often carried out in the presence of bases like potassium carbonate and solvents such as tetrahydrofuran.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation, while reducing agents such as lithium aluminum hydride or hydrogen gas are employed for reduction.

Major Products Formed

Substitution Reactions: Products include various substituted anisoles with different functional groups replacing the halogen atoms.

Coupling Reactions: Products are biaryl compounds formed by the coupling of this compound with other aromatic compounds.

Oxidation and Reduction Reactions: Products include aldehydes, carboxylic acids, and reduced anisoles.

Scientific Research Applications

5-Bromo-3-fluoro-2-iodoanisole has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug discovery and development, particularly as a precursor for bioactive compounds.

Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-iodoanisole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.

Comparison with Similar Compounds

Positional Isomers

3-Bromo-5-fluoro-2-iodoanisole (CAS: 1935372-87-4) shares the same molecular formula (C₇H₅BrFIO) but differs in substituent positions: bromine (3-position) and fluorine (5-position). For example, iodine at the 2-position (ortho to methoxy) in the target compound may hinder electrophilic substitution compared to para-substituted isomers .

2-Bromo-5-fluoro-3-iodoanisole (implied in ) represents another positional isomer. Such isomers often exhibit distinct NMR profiles and solubility due to differences in dipole moments and crystal packing .

Halogen-Substituted Analogs

| Compound Name | Molecular Formula | Molecular Weight | Density (g/mL) | CAS Number |

|---|---|---|---|---|

| 5-Bromo-3-fluoro-2-iodoanisole | C₇H₅BrFIO | 330.92 | - | 1394291-47-4 |

| 5-Bromo-2-chloroanisole | C₇H₆BrClO | 221.48 | 1.631 | 16817-43-9 |

| 2,6-Difluoro-4-iodoanisole | C₇H₅F₂IO | 270.02 | - | 886762-68-1 |

- 5-Bromo-2-chloroanisole (CAS: 16817-43-9) replaces iodine with chlorine, reducing molecular weight (221.48 g/mol ) and density (1.631 g/mL ). The smaller Cl atom may enhance solubility in polar solvents compared to iodine analogs .

- 2,6-Difluoro-4-iodoanisole (CAS: 886762-68-1) has fluorine at the 2- and 6-positions, lowering molecular weight (270.02 g/mol ) and boiling point (65°C ) due to reduced van der Waals interactions .

Functional Group Variants

5-Bromo-2-fluorobenzaldehyde (CAS: 93777-26-5) replaces the methoxy group with a formyl (-CHO) group, increasing polarity and altering reactivity (e.g., susceptibility to nucleophilic attacks). Its molecular weight (203.01 g/mol ) is significantly lower than the target compound .

Benzene Derivatives Without Methoxy

5-Bromo-1-chloro-2-fluoro-3-iodobenzene (CAS: 56141-12-9, C₆H₂BrClFI ) lacks the methoxy group, reducing steric hindrance and electron-donating effects. This makes it more reactive in electrophilic substitutions but less stable under acidic conditions .

Structural and Reactivity Insights

- Iodine vs. Smaller Halogens : Iodine’s large atomic radius increases molecular weight and polarizability, enhancing participation in halogen-bonding interactions. This is critical in crystal engineering and supramolecular chemistry .

- Methoxy Group Influence : The -OCH₃ group in anisoles donates electrons via resonance, activating the ring toward electrophilic substitution at specific positions. For example, in this compound, the methoxy group directs incoming electrophiles to the 4- and 6-positions .

Biological Activity

5-Bromo-3-fluoro-2-iodoanisole is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique combination of halogen substituents contributes to its biological activity, making it a subject of ongoing research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group attached to a benzene ring, which is further substituted with bromine, fluorine, and iodine atoms. The presence of these halogens significantly influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The halogen atoms enhance the compound's binding affinity to enzymes and receptors, potentially modulating various biochemical pathways. This interaction can lead to either inhibition or activation of specific cellular processes, depending on the target involved.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar halogenated structures often demonstrate activity against a range of pathogens, including bacteria and fungi. The mechanism underlying this activity may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. The specific effects on different cancer cell lines are still under investigation, but initial findings are promising .

Case Study 1: Synthesis and Evaluation

In a study focusing on the synthesis of novel aryl compounds, this compound was utilized as a precursor in the development of bioactive molecules. The study highlighted its role in facilitating coupling reactions that led to the formation of complex organic structures with potential therapeutic applications .

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| A | 85 | Antimicrobial |

| B | 75 | Anticancer |

| C | 90 | Antiviral |

Case Study 2: Mechanistic Insights

A detailed mechanistic study explored how this compound interacts with specific enzymes involved in metabolic pathways. The results indicated that the compound could act as an inhibitor, providing insights into its potential use in drug design for metabolic disorders .

Applications in Drug Discovery

Given its biological activities, this compound is being investigated as a lead compound in drug discovery. Its structural characteristics allow for modifications that can enhance its efficacy and selectivity toward specific biological targets. Ongoing research aims to optimize its pharmacological profiles for use in treating infections and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.